5-Chloro-2-(difluoromethoxy)aniline hydrochloride
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Overview
Description
5-Chloro-2-(difluoromethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C7H7Cl2F2NO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5th position and a difluoromethoxy group at the 2nd position. The compound is often used in various chemical and pharmaceutical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with difluoromethyl ether under specific conditions. The nitro group is then reduced to an amine, and the resulting compound is converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(difluoromethoxy)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It may be used in assays to investigate enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluoromethoxy group and chlorine atom play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(Difluoromethoxy)aniline: Similar structure but lacks the chlorine atom at the 5th position.
5-Chloro-2-methoxyaniline: Similar structure but has a methoxy group instead of a difluoromethoxy group.
5-Chloro-2-fluoroaniline: Similar structure but has a single fluorine atom instead of a difluoromethoxy group.
Uniqueness: 5-Chloro-2-(difluoromethoxy)aniline hydrochloride is unique due to the presence of both the chlorine atom and the difluoromethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGZRZIYISYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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